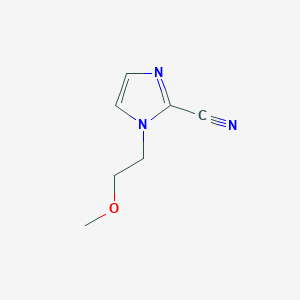
1-(2-Methoxyethyl)imidazole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyethyl)imidazole-2-carbonitrile is a heterocyclic compound that features an imidazole ring substituted with a 2-methoxyethyl group and a nitrile group at the 2-position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)imidazole-2-carbonitrile typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-step processes that ensure high yield and purity. These methods may include the use of homogeneous catalysts and hazardous chemicals, which are managed under strict safety protocols to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)imidazole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions include various substituted imidazoles, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Methoxyethyl)imidazole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)imidazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical processes. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
1-Methyl-2-imidazolecarboxaldehyde: Known for its use in forming tripodal ligands and iron complexes.
2-Imidazolidinethione: Similar in reactivity and bonding to mercaptobenzimidazole, forming various metal complexes.
Uniqueness: 1-(2-Methoxyethyl)imidazole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
1-(2-methoxyethyl)imidazole-2-carbonitrile |
InChI |
InChI=1S/C7H9N3O/c1-11-5-4-10-3-2-9-7(10)6-8/h2-3H,4-5H2,1H3 |
InChI Key |
IZJYNMQXYBCOSS-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CN=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















